molecular formula C4H5Br B6283916 1-bromocyclobut-1-ene CAS No. 33954-15-3

1-bromocyclobut-1-ene

Cat. No.: B6283916
CAS No.: 33954-15-3
M. Wt: 133
InChI Key:
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Description

1-Bromocyclobut-1-ene is an organic compound with the molecular formula C₄H₅Br. It is a brominated derivative of cyclobutene, characterized by a four-membered ring structure with a double bond and a bromine atom attached to one of the carbon atoms in the ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Bromocyclobut-1-ene can be synthesized through various methods. One common synthetic route involves the bromination of cyclobutene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of cyclobutene, resulting in the formation of this compound.

Industrial production methods for this compound are less common, as this compound is typically synthesized in smaller quantities for research purposes. large-scale production could involve similar bromination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromocyclobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of cyclobutene-1-ol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form cyclobutyne.

    Addition Reactions: The double bond in this compound can participate in addition reactions. For instance, hydrogenation in the presence of a palladium catalyst can convert it to 1-bromocyclobutane.

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium, and hydrogen gas for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromocyclobut-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: Researchers investigate its potential use in the development of novel materials with specific properties, such as polymers with unique mechanical or thermal characteristics.

    Medicinal Chemistry: Although not widely used in medicine, its derivatives could be explored for potential biological activity and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-bromocyclobut-1-ene in chemical reactions involves its electrophilic and nucleophilic sites. The bromine atom is an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the cyclobutene ring can participate in various addition reactions, providing a reactive site for electrophiles.

In substitution reactions, the bromine atom can be replaced by other nucleophiles, while in elimination reactions, the compound can lose the bromine atom and form a triple bond. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

1-Bromocyclobut-1-ene can be compared with other brominated cycloalkenes and cycloalkanes:

    1-Bromocyclobutane: Unlike this compound, 1-bromocyclobutane lacks a double bond, making it less reactive in addition reactions.

    1,2-Dibromocyclobutane: This compound has two bromine atoms, leading to different reactivity patterns and potential for further substitution or elimination reactions.

    Cyclobutene: The parent compound of this compound, cyclobutene, lacks the bromine atom and thus has different reactivity and applications.

The uniqueness of this compound lies in its combination of a strained four-membered ring, a double bond, and a bromine atom, which together confer distinctive chemical properties and reactivity.

Properties

CAS No.

33954-15-3

Molecular Formula

C4H5Br

Molecular Weight

133

Purity

93

Origin of Product

United States

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